![molecular formula C8H16Cl2N2O B13585136 1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-onedihydrochloride](/img/structure/B13585136.png)
1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-onedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-onedihydrochloride is a chemical compound with the molecular formula C8H14N2O·2HCl. It is a derivative of 1,4-diazabicyclo[2.2.2]octane, commonly known as DABCO, which is a bicyclic organic compound. This compound is known for its applications in organic synthesis and catalysis due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2,5-diazabicyclo[2.2.2]octan-2-yl}ethan-1-onedihydrochloride typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane with ethyl chloroformate under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in the product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-onedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-onedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of heterocyclic compounds and cyclizations.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Wirkmechanismus
The mechanism of action of 1-{2,5-diazabicyclo[2.2.2]octan-2-yl}ethan-1-onedihydrochloride involves its ability to act as a nucleophilic catalyst. The compound’s bicyclic structure provides steric hindrance, which enhances its reactivity in various chemical reactions. It interacts with molecular targets by forming transient intermediates, facilitating the formation of desired products through catalytic cycles .
Vergleich Mit ähnlichen Verbindungen
1,4-Diazabicyclo[2.2.2]octane (DABCO): A parent compound with similar catalytic properties but lacks the ethanone group.
Quinuclidine: Another bicyclic compound with a similar structure but different reactivity due to the presence of a carbon atom instead of a nitrogen atom.
Tropane: A bicyclic compound with a different ring structure and chemical properties.
Uniqueness: 1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-onedihydrochloride is unique due to the presence of the ethanone group, which imparts distinct reactivity and catalytic properties. This makes it a valuable compound in various chemical transformations and industrial applications .
Eigenschaften
Molekularformel |
C8H16Cl2N2O |
|---|---|
Molekulargewicht |
227.13 g/mol |
IUPAC-Name |
1-(2,5-diazabicyclo[2.2.2]octan-2-yl)ethanone;dihydrochloride |
InChI |
InChI=1S/C8H14N2O.2ClH/c1-6(11)10-5-7-2-3-8(10)4-9-7;;/h7-9H,2-5H2,1H3;2*1H |
InChI-Schlüssel |
JCWOSKFDSMPQDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CC2CCC1CN2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


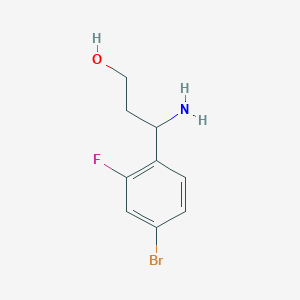
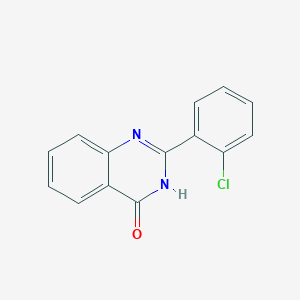
![rac-(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-5-carboxylicacid](/img/structure/B13585057.png)

![3-{Bicyclo[2.2.1]heptan-1-yl}morpholine](/img/structure/B13585062.png)

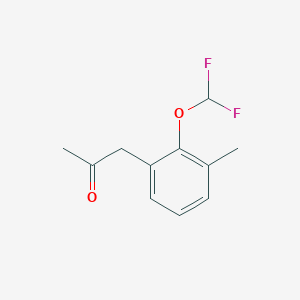
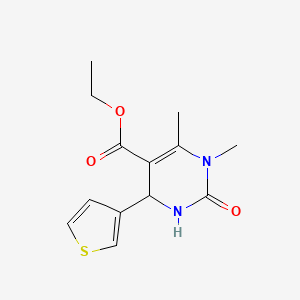
![6-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B13585110.png)
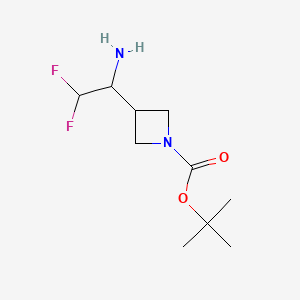
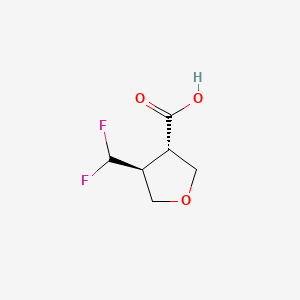
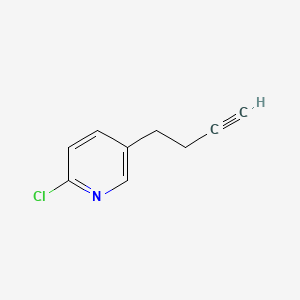
![Methyl({[3-(propan-2-yl)phenyl]methyl})aminehydrochloride](/img/structure/B13585133.png)
![N-cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamidehydrochloride](/img/structure/B13585138.png)
